![molecular formula C6H4ClN3 B596971 2-Chloroimidazo[1,2-B]pyridazine CAS No. 127566-19-2](/img/structure/B596971.png)
2-Chloroimidazo[1,2-B]pyridazine
説明
2-Chloroimidazo[1,2-B]pyridazine is a chemical compound that falls under the category of imidazopyridines . Imidazopyridines are important fused bicyclic 5,6 heterocycles recognized for their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of 2-Chloroimidazo[1,2-B]pyridazine involves the use of bases such as TMP 2Zn · MgCl 2 · 2 LiCl, in the presence or absence of BF 3 · OEt 2, leading to regioselective metalations at positions 3 or 8 . Subsequent functionalizations were achieved with TMPMgCl · LiCl, producing various polysubstituted derivatives .
Molecular Structure Analysis
The molecular structure of 2-Chloroimidazo[1,2-B]pyridazine is characterized by a fused bicyclic 5,6 heterocycle . The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .
Chemical Reactions Analysis
The chemical reactions involving 2-Chloroimidazo[1,2-B]pyridazine include its functionalization using Grignard reagents for nucleophilic additions . The pyridazine ring is characterized by unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
科学的研究の応用
Microwave-Assisted Synthesis
Akkaoui et al. (2010) developed a methodology for the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]-pyridazine. This process involves microwave-assisted, one-pot Suzuki cross-coupling and palladium-catalyzed arylation, useful in synthesizing various (hetero)arylimidazo[1,2-b]pyridazines (Akkaoui et al., 2010).
VEGFR-2 Kinase Inhibitory Activity
Ishimoto et al. (2013) achieved a convergent and streamlined synthesis of selective vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors using 6-chloroimidazo[1,2-b]pyridazine. Their method is beneficial for bulk supply of compounds and applicable to other compounds containing the 6-etherified imidazo[1,2-b]pyridazin-2-amine core (Ishimoto et al., 2013).
Photoelectron Spectroscopy
Kovać et al. (1980) recorded the HeI photoelectron spectra of various heterocycles including 6-chloroimidazo[1,2-b]pyridazine. Their study aids in understanding lone pair interactions and molecular orbital calculations (Kovać et al., 1980).
Interaction with Benzodiazepine Receptors
Barlin et al. (1997) prepared and examined a series of imidazo[1,2-b]pyridazines for interaction with central and mitochondrial benzodiazepine receptors. They found that imidazo[1,2-b]pyridazines were generally more selective for mitochondrial receptors (Barlin et al., 1997).
Sulfenylation of Imidazoheterocycles
Hiebel and Berteina‐Raboin (2015) described an iodine-catalyzed sulfenylation of imidazo[1,2-a]-pyridines, -pyrimidines, and [1,2-b]pyridazines, forming 3-arylthioimidazoheterocycles in moderate to excellent yields (Hiebel & Berteina‐Raboin, 2015).
Antiviral Activities
Galtier et al. (2003) reported the synthesis of substituted 3-aralkylth-iomethylimidazo[1,2-b]pyridazines and found potent inhibitors of human cytomegalovirus and varicella-zoster virus replication (Galtier et al., 2003).
Antiparasitic Agent Synthesis
Fabio et al. (1978) synthesized a potent antiparasitic agent 3-nitro-6-propoxyimidazo[1, 2-b]-pyridazine, labeled with carbon-14 and deuterium for absorption and metabolism studies (Fabio et al., 1978).
作用機序
将来の方向性
The future directions for 2-Chloroimidazo[1,2-B]pyridazine could involve its use in the development of new drugs. For instance, imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating potential for further development . Another study has discovered that 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines, with an appropriate aryl substituent at position-3, inhibit TAK1 at nanomolar concentrations .
特性
IUPAC Name |
2-chloroimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-4-10-6(9-5)2-1-3-8-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHPYERNFAFRRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678957 | |
| Record name | 2-Chloroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroimidazo[1,2-B]pyridazine | |
CAS RN |
127566-19-2 | |
| Record name | 2-Chloroimidazo[1,2-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127566-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



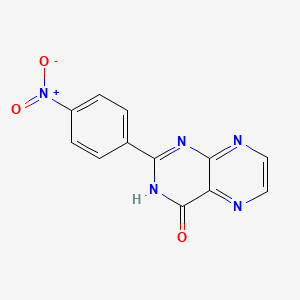
![2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B596891.png)

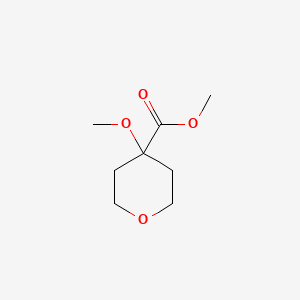

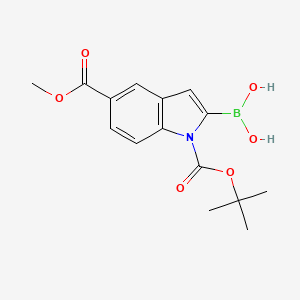
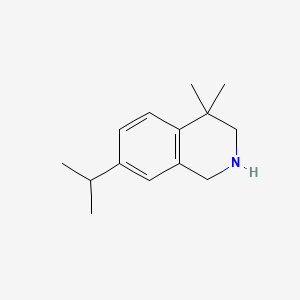


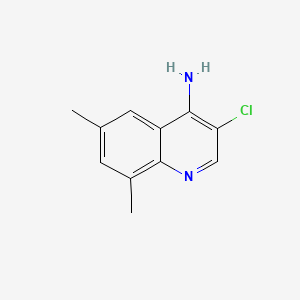
![4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596909.png)
